molecular formula C23H29N5O5 B14443695 Tyrosyl-alanyl-phenylalanyl-glycinamide CAS No. 78700-75-1

Tyrosyl-alanyl-phenylalanyl-glycinamide

Cat. No.: B14443695
CAS No.: 78700-75-1
M. Wt: 455.5 g/mol
InChI Key: JWZLANUHRXGDET-CCKFTAQKSA-N
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Description

Tyrosyl-alanyl-phenylalanyl-glycinamide is a synthetic peptide composed of the amino acids tyrosine, alanine, phenylalanine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tyrosyl-alanyl-phenylalanyl-glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Tyrosyl-alanyl-phenylalanyl-glycinamide can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with analogs to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Use of protected amino acid analogs during SPPS.

Major Products

The major products of these reactions include modified peptides with altered functional groups or amino acid sequences, which can be analyzed using mass spectrometry and HPLC.

Scientific Research Applications

Tyrosyl-alanyl-phenylalanyl-glycinamide has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or bioactive peptide.

    Industry: Utilized in the development of novel biomaterials and nanotechnology applications.

Mechanism of Action

The mechanism of action of tyrosyl-alanyl-phenylalanyl-glycinamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing signaling pathways and cellular processes. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Tyrosyl-alanyl-phenylalanyl-glycine: Similar structure but lacks the amide group.

    Tyrosyl-alanyl-phenylalanyl-serine: Contains serine instead of glycine, altering its properties.

    Tyrosyl-alanyl-phenylalanyl-lysine: Incorporates lysine, introducing a positive charge.

Uniqueness

Tyrosyl-alanyl-phenylalanyl-glycinamide is unique due to its specific sequence and the presence of the amide group, which can influence its stability, solubility, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

78700-75-1

Molecular Formula

C23H29N5O5

Molecular Weight

455.5 g/mol

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C23H29N5O5/c1-14(27-22(32)18(24)11-16-7-9-17(29)10-8-16)21(31)28-19(23(33)26-13-20(25)30)12-15-5-3-2-4-6-15/h2-10,14,18-19,29H,11-13,24H2,1H3,(H2,25,30)(H,26,33)(H,27,32)(H,28,31)/t14-,18+,19+/m1/s1

InChI Key

JWZLANUHRXGDET-CCKFTAQKSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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